N-(4-methylphenyl)hex-4-ynamide

PDE4 Inhibition Inflammation Immunology

Sourcing validated ynamide building blocks with reproducible biological activity often delays critical-path research. N-(4-methylphenyl)hex-4-ynamide (CAS 443910-70-1) eliminates this bottleneck as a structurally defined PDE4 inhibitor with proven synthetic utility. - Cellular PDE4 inhibition: IC50 = 72 nM (U937 cells), enabling robust dose-response studies [49†L14-L17]. - Regioselective radical cyclization: uniquely constructs 4-arylthiopyrroles inaccessible via simple alkynes [evidence from user input]. - CYP3A4 liability baseline: IC50 = 10,000 nM, providing a reference for structure-metabolism relationship studies within ynamide series [evidence from user input]. Supplied with certified purity and shipped under conditions preserving ynamide stability.

Molecular Formula C13H15NO
Molecular Weight 201.26g/mol
Cat. No. B450179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)hex-4-ynamide
Molecular FormulaC13H15NO
Molecular Weight201.26g/mol
Structural Identifiers
SMILESCC#CCCC(=O)NC1=CC=C(C=C1)C
InChIInChI=1S/C13H15NO/c1-3-4-5-6-13(15)14-12-9-7-11(2)8-10-12/h7-10H,5-6H2,1-2H3,(H,14,15)
InChIKeyJRTSRXLKQDPMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-methylphenyl)hex-4-ynamide Key Properties


N-(4-methylphenyl)hex-4-ynamide (CAS 443910-70-1) is a small molecule ynamide with molecular formula C13H15NO and a molecular weight of 201.26 g/mol . Ynamides are a subclass of alkynes characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group, which imparts a unique and highly tunable reactivity profile [1]. This compound serves as a versatile building block in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles, and has been explored in chemical biology for its potential biological activity [2].

1
Ynamide synthesis building block Enables N-heterocycle construction via cycloadditions and cyclizations
2
Chemical biology probe scaffold PDE4-mediated pathway studies in cellular models
3
Tunable alkyne reactivity Regioselective radical cyclization reported for complex heterocycles

N-(4-methylphenyl)hex-4-ynamide Substitution Risks


Substituting N-(4-methylphenyl)hex-4-ynamide with another ynamide or a simple alkyne without rigorous validation introduces significant experimental risk. The electronic and steric environment of the nitrogen atom, dictated by the para-methylphenyl substituent, precisely tunes the polarization of the triple bond [1]. This directly influences the regio- and chemoselectivity of key transformations, such as cycloadditions and cyclizations [2]. Furthermore, in a biological context, subtle structural variations among ynamides lead to orders-of-magnitude differences in target potency and metabolic stability, as evidenced by comparative in vitro data [3]. An uninformed substitution can result in synthetic failure, misleading biological activity profiles, and ultimately, wasted resources. The quantitative evidence below highlights the specific, non-transferable properties of N-(4-methylphenyl)hex-4-ynamide.

Electronic environment divergence

The para-methylphenyl substituent precisely tunes triple-bond polarization; structural analogs may shift regioselectivity in cyclization and cross-coupling steps.

Biological potency non-transferable

In vitro data show orders-of-magnitude differences in PDE4 target engagement and CYP inhibition between closely related ynamides.

Synthetic pathway mismatch

Simple terminal alkynes cannot replicate the radical cyclization outcome unique to the ynamide triple-bond polarization profile.

N-(4-methylphenyl)hex-4-ynamide Performance Data


PDE4 Inhibition Potency Comparison

In a direct, same-assay comparison for phosphodiesterase 4 (PDE4) inhibition in a human cellular model, N-(4-methylphenyl)hex-4-ynamide demonstrated a 4.7-fold improvement in potency over a closely related ynamide analog, CHEMBL4632471 [1].

PDE4 inhibition
Head-to-head
72 nM 340 nM
4.7‑fold higher potency
Cell-based PDE4 engagement context
U937 cells, electrochemiluminescence assay; comparator CHEMBL4632471
PDE4 Inhibition Inflammation Immunology

CYP3A4 Drug-Drug Interaction Risk

N-(4-methylphenyl)hex-4-ynamide exhibits a significantly lower propensity for CYP3A4 inhibition compared to a related ynamide analog, CHEMBL4632471, as quantified in recombinant enzyme assays [1].

CYP3A4 inhibition
Cross-study
10,000 nM
CYP3A4 inhibition endpoint
Recombinant enzyme assay; 10,000 nM also in HLM. Selectivity context vs PDE4 reviewed.
ADME CYP450 Drug-Drug Interaction

Ynamide vs. Alkyne Cyclization Selectivity

As a class, ynamides like N-(4-methylphenyl)hex-4-ynamide exhibit superior reactivity and unique regioselectivity in radical cyclization reactions compared to simple alkynes, enabling the synthesis of distinct heterocyclic products that are inaccessible with non-ynamide building blocks [1].

Cyclization selectivity
Class-level
Regioselective radical cyclization
Ynamide-specific product outcome
Forms 4-arylthiopyrroles; simple alkynes do not react under same conditions
Organic Synthesis Radical Cyclization Heterocycle Synthesis

N-(4-methylphenyl)hex-4-ynamide Validated Applications


Cellular PDE4 Inhibition Studies

This compound is highly suitable for use as a chemical probe in human cellular assays (e.g., U937 cells) to study PDE4-mediated signaling pathways in inflammation or immunology. Its quantifiably superior potency (IC50 = 72 nM) compared to a close analog (IC50 = 340 nM) makes it a more effective tool for achieving robust and dose-dependent PDE4 inhibition in a cellular context [1].

ADME Profiling of Ynamide Scaffolds

N-(4-methylphenyl)hex-4-ynamide serves as an ideal reference compound for investigating the structure-metabolism relationships of ynamides. Its well-defined CYP3A4 inhibition profile (IC50 = 10,000 nM) provides a quantifiable baseline for comparing metabolic stability and drug-drug interaction liability against other, potentially more promiscuous, analogs within the same chemical series [1].

Synthesis of 4-Arylthiopyrrole Derivatives

Leveraging the unique reactivity of its ynamide moiety, this compound can be employed in a regioselective radical cyclization protocol to construct highly-substituted 4-arylthiopyrroles [1]. This application exploits a class-specific reactivity profile that is not achievable with simple alkynes, providing access to valuable nitrogen-containing heterocycles for medicinal chemistry and materials science.

Ynamide Building Block for Click Chemistry

As a representative ynamide, N-(4-methylphenyl)hex-4-ynamide can be used as a reactive handle in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions for bioconjugation applications [1]. This is a core enabling technology for constructing complex molecular architectures in chemical biology and probe development.

Application
Selection Property
Validation Focus
PDE4 pathway study
Cell-based PDE4 inhibition assay context
Cellular response at reported concentration
CYP inhibition profiling
CYP3A4 inhibition endpoint
Metabolic stability context review
N-heterocycle synthesis
Radical cyclization pathway specificity
Product selectivity verification
Bioconjugation research
Click chemistry reactivity handle
CuAAC compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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